2-Vinylpyridine is an organic compound with the chemical formula and is classified as a derivative of pyridine. Specifically, it features a vinyl group located at the 2-position adjacent to the nitrogen atom in the pyridine ring. This compound typically appears as a colorless liquid, although it may often be brown due to impurities. It has a boiling point of approximately 159–160 °C and is known to be flammable and toxic, necessitating careful handling and storage conditions to prevent polymerization and degradation .
The biological activity of 2-vinylpyridine has been explored in several contexts. Notably, it has been found to be a precursor in the synthesis of veterinary anthelmintics through its reaction with methanol, leading to compounds that exhibit anthelmintic properties . Additionally, derivatives of 2-vinylpyridine have been investigated for their potential pharmaceutical applications, including the synthesis of Axitinib, a drug used in cancer therapy .
There are two primary methods for synthesizing 2-vinylpyridine:
2-Vinylpyridine has diverse applications across various industries:
Research has shown that 2-vinylpyridine can form organometallic complexes through C–H activation processes, particularly with transition metals like rhodium. These studies reveal insights into its reactivity patterns and potential applications in catalysis . The interaction between 2-vinylpyridine and various catalysts has been explored to enhance reaction efficiencies and product selectivities.
Several compounds share structural similarities with 2-vinylpyridine. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Vinylpyridine | Vinyl group at position 1 | Different reactivity patterns compared to 2-vinylpyridine; less studied for biological activity. |
Pyridine | Simple aromatic nitrogen ring | Lacks vinyl functionality; primarily used as a solvent or base in organic reactions. |
N-Methyl-2-vinylpyridine | Methyl substitution on nitrogen | Alters electronic properties; may exhibit different biological activities compared to parent compound. |
The uniqueness of 2-vinylpyridine lies in its specific reactivity due to the positioning of the vinyl group relative to the nitrogen atom, which significantly influences its chemical behavior and applications compared to its analogs.
Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard